3-[(4-Bromobenzyl)amino]-1-adamantanol
Description
Properties
Molecular Formula |
C17H22BrNO |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylamino]adamantan-1-ol |
InChI |
InChI=1S/C17H22BrNO/c18-15-3-1-12(2-4-15)10-19-16-6-13-5-14(7-16)9-17(20,8-13)11-16/h1-4,13-14,19-20H,5-11H2 |
InChI Key |
VXVDFVYPRDAVHR-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=C(C=C4)Br |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Adamantane Core: All compounds share the adamantane scaffold, which confers rigidity and lipophilicity. However, the position and type of substituents drastically alter biological activity. For example, the 4-bromobenzylamino group in the target compound may enhance target binding compared to non-brominated analogues .
- Brominated Moieties: Bromine in the benzyl group (shared with Compound 25) may stabilize ligand-receptor interactions via halogen bonding, a feature absent in non-halogenated analogues . Heterocyclic Systems: Triazole and oxadiazole hybrids (e.g., Compounds in Table 1) introduce nitrogen-rich systems, which may improve metabolic stability but reduce blood-brain barrier penetration compared to the target compound .
Functional Comparisons
Fluorescence Quenching and Mitochondrial Targeting
- 1-Adamantanol, a common byproduct in the synthesis of adamantane derivatives, lacks fluorescence-quenching properties.
- In contrast, adaphostin (a known anticancer agent) requires both adamantane and aromatic amino groups for fluorescence quenching, paralleling the structural requirements observed in 3-[(4-Bromobenzyl)amino]-1-adamantanol .
Anticancer Activity
- Adamantane-oxadiazole hybrids exhibit anticancer activity in docking studies, likely due to interactions with kinase domains . The target compound’s bromobenzyl group may similarly target tyrosine kinases or apoptosis regulators.
- Compound 25 (), despite structural complexity, lacks documented anticancer data, highlighting the need for empirical validation of hypothesized activities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[(4-Bromobenzyl)amino]-1-adamantanol, and how can reaction yields be improved?
- Methodology :
- Catalytic conditions : Use acid-catalyzed Friedel-Crafts alkylation or nucleophilic substitution. For example, 1-adamantanol reacts with 4-bromobenzyl derivatives (e.g., 4-bromobenzyl chloride) in dichloromethane with concentrated sulfuric acid as a catalyst, followed by neutralization and solvent extraction .
- Purification : Recrystallization in non-polar solvents (e.g., isooctane) improves purity. Monitor reaction progress via TLC or HPLC.
- Yield optimization : Adjust stoichiometry (1:1 molar ratio of adamantanol to bromobenzyl derivatives) and extend reaction time (8–12 hours) under inert atmosphere .
Q. Which spectroscopic techniques are most effective for characterizing 3-[(4-Bromobenzyl)amino]-1-adamantanol?
- Analytical workflow :
- NMR : Use and NMR in deuterated DMSO or CDCl₃ to resolve adamantane core protons (δ 1.6–2.1 ppm) and aromatic protons from the 4-bromobenzyl group (δ 7.1–7.2 ppm) .
- Mass spectrometry : Employ ESI-HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁺) with ppm-level accuracy .
- Melting point : Determine purity via sharp melting ranges (e.g., 140–141°C for analogous adamantane derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for 3-[(4-Bromobenzyl)amino]-1-adamantanol across different solvents?
- Experimental design :
- Solubility screening : Test in polar aprotic (DMSO, DMF), non-polar (hexane), and halogenated solvents (dichloromethane). The adamantane core enhances lipid solubility, while the bromobenzyl group introduces moderate polarity .
- Additive strategies : Use β-cyclodextrin to improve aqueous solubility via host-guest interactions, as demonstrated for adamantane derivatives in fluorescence studies .
Q. What mechanistic insights explain the stereochemical effects of 3-[(4-Bromobenzyl)amino]-1-adamantanol in chiral recognition systems?
- Methodology :
- Circular dichroism (CD) : Study ternary complexes with chiral selectors (e.g., cyclodextrins) to detect cavity-dependent enantiomer discrimination .
- HPLC with chiral columns : Use copper(II)-cyclodextrin complexes as mobile-phase additives to separate enantiomers, leveraging adamantane’s hydrophobic interactions .
Q. How should researchers address discrepancies in reported biological activity data for adamantane derivatives?
- Troubleshooting :
- Structural controls : Compare activity of 3-[(4-Bromobenzyl)amino]-1-adamantanol with analogs lacking the bromobenzyl group (e.g., 1-adamantanol) to isolate moiety-specific effects .
- Fluorescence quenching assays : Test if the compound interferes with fluorophores (e.g., JC-1) due to aromatic amine-electron-deficient adamantane interactions .
Q. What strategies enhance the stability of 3-[(4-Bromobenzyl)amino]-1-adamantanol under varying pH conditions?
- Stability protocols :
- pH titration : Monitor degradation via UV-Vis or NMR in buffers (pH 3–10). Adamantane derivatives are typically stable in neutral to mildly acidic conditions.
- Protective groups : Introduce acid-labile protecting groups (e.g., tert-butoxycarbonyl) to the amino moiety if instability is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
